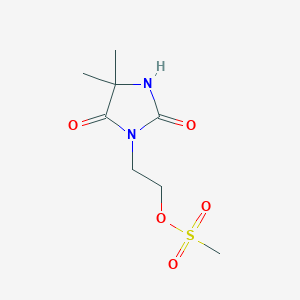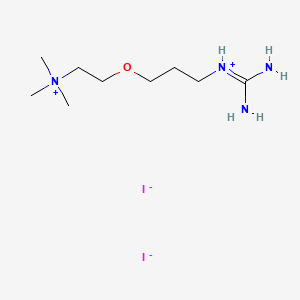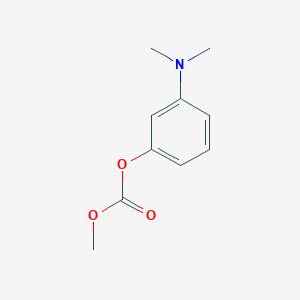
3-(Dimethylamino)phenyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)phenyl methyl carbonate is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl methyl carbonate typically involves the reaction of 3-(dimethylamino)phenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(Dimethylamino)phenol+Methyl chloroformate→3-(Dimethylamino)phenyl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Dimethylamino)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
3-(Dimethylamino)phenyl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of 3-(Dimethylamino)phenyl methyl carbonate involves its interaction with various molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The molecular pathways involved can include enzyme catalysis, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)phenyl acetate: Similar structure but with an acetate group instead of a carbonate.
3-(Dimethylamino)phenyl carbamate: Contains a carbamate group, offering different reactivity and applications.
3-(Dimethylamino)phenyl methyl ether: Features an ether linkage, affecting its chemical properties and uses.
Uniqueness
3-(Dimethylamino)phenyl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dimethylamino and carbonate groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
[3-(dimethylamino)phenyl] methyl carbonate |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-4-6-9(7-8)14-10(12)13-3/h4-7H,1-3H3 |
InChIキー |
PQWKERBYLCLADP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
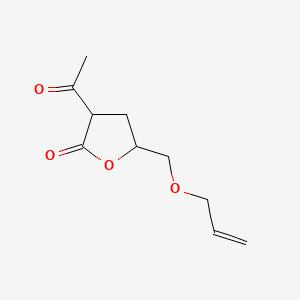
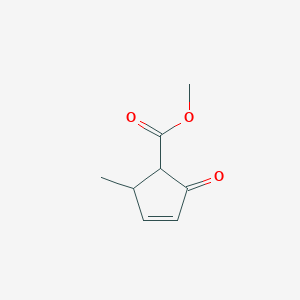
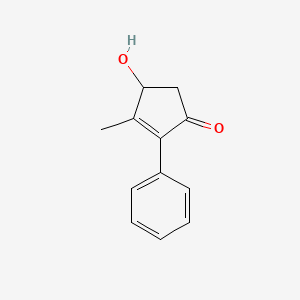
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
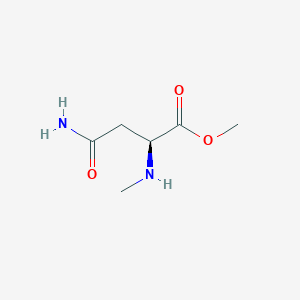
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
